Scientific Field: Chemistry
Application Summary: “N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number147555-80-4. The compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies.
Methods of Application: The specific methods of application for this compound would depend on the particular experiment or study being conducted. As a chemical reagent, it could be used in a variety of ways, such as a reactant in a chemical reaction, a catalyst, or a building block in the synthesis of more complex molecules.
Results or Outcomes: The outcomes obtained from the use of this compound would also depend on the specific experiment or study. For example, in chemical synthesis, the outcome might be the successful production of a desired molecule.
Scientific Field: Applied Physics
Methods of Application: This technique involves the use of lasers and microwaves to ionize the molecules in the flame, creating a plasma.
Results or Outcomes: This technique was successfully used to identify 2,3-dimethylbut-2-ene in a complex flame environment.
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of approximately 185.1 g/mol. It is characterized by the presence of two amine groups and a butyne moiety, which contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and biochemistry. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological studies and applications .
These reactions are essential for synthesizing more complex molecules in organic chemistry.
Research indicates that N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride exhibits biological activity, particularly as an inhibitor of diamine oxidase. This enzyme is involved in the oxidative deamination of biogenic amines, which are important in various physiological processes. By inhibiting this enzyme, N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride may influence cellular signaling pathways and metabolic processes . Additionally, its structural features suggest potential interactions with other biological targets, necessitating further investigation into its pharmacological properties.
Several methods exist for synthesizing N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride:
These methods highlight the versatility of synthetic approaches available for producing N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride.
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride has several applications:
Interaction studies involving N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride focus on its inhibitory effects on diamine oxidase and other enzymes. These studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic contexts. Furthermore, exploring its interaction with cellular receptors could reveal additional biological activities that warrant further investigation .
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Dimethyl-1,4-butanediamine | Similar diamine structure but lacks alkyne functionality | More hydrophilic due to shorter carbon chain |
| N,N-Dimethylpropanediamine | Contains three carbon atoms instead of four | Exhibits different biological activity |
| 1,4-Diaminobutane | A linear diamine without methyl substitutions | More straightforward synthesis routes |
The uniqueness of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride lies in its alkyne functionality combined with a dimethylated amine structure, which may impart distinct reactivity and biological properties compared to these similar compounds .
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride exists as a solid under standard ambient conditions [2] [3]. The compound maintains its crystalline integrity at room temperature, which is characteristic of many dihydrochloride salts of organic diamines. The solid state form enhances the compound's stability during storage and handling procedures, while also facilitating accurate weighing and measurement for laboratory applications. The physical form contributes to the compound's practical utility in research settings, where consistent handling properties are essential for reproducible experimental results.
The solid crystalline structure of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride reflects the ionic nature of the dihydrochloride salt formation. This physical characteristic is particularly important for its applications in analytical chemistry and chemical synthesis, where the solid form allows for precise measurement and controlled addition to reaction mixtures. The crystalline nature also suggests ordered molecular packing arrangements that can influence the compound's dissolution characteristics and reaction kinetics.
The dihydrochloride salt formation of N,N-dimethylbut-2-yne-1,4-diamine significantly influences its solubility characteristics across different solvent systems. The presence of two chloride counterions enhances the compound's interaction with polar solvents, particularly those capable of solvating ionic species effectively. The dimethylated amine functionality contributes additional polar character to the molecule, further influencing its dissolution behavior in various media.
Water solubility is expected to be enhanced due to the dihydrochloride salt formation, which is a common strategy employed to improve the aqueous solubility of organic amine compounds. The ionic nature of the salt allows for favorable interactions with water molecules through hydrogen bonding and ionic solvation mechanisms. This enhanced water solubility profile makes the compound particularly suitable for biological studies and aqueous-based analytical procedures.
The solubility characteristics in organic solvents would be influenced by the balance between the polar ionic character of the dihydrochloride groups and the organic alkyne-diamine backbone. Polar protic solvents are likely to demonstrate good solvation capabilities for this compound, while nonpolar solvents may show limited dissolution capacity. The specific solubility profile would depend on the competitive interactions between the solvent molecules and the various functional groups present in the compound structure.
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride demonstrates stability characteristics typical of dihydrochloride salts of organic compounds when stored under appropriate conditions. The formation of the dihydrochloride salt generally enhances the overall stability of the compound compared to the free base form, providing protection against oxidation and other degradation pathways. The ionic nature of the salt contributes to its crystalline stability and resistance to volatile loss during storage.
The alkyne functionality present in the molecular structure requires consideration for long-term stability, as terminal alkynes can be susceptible to certain reaction conditions. However, the internal alkyne structure in this compound provides enhanced stability compared to terminal alkyne analogs. The dimethylated amine groups are generally stable under neutral to mildly acidic conditions, which is consistent with the dihydrochloride salt formation.
Storage stability is optimized when the compound is maintained in a dry environment, as moisture can potentially influence the crystalline structure and handling properties of the dihydrochloride salt. The compound demonstrates good shelf stability when stored under standard laboratory conditions with appropriate moisture control and protection from extreme temperatures.
The melting point characteristics of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride reflect the crystalline structure and intermolecular interactions within the solid state form. Dihydrochloride salts typically exhibit well-defined melting points that can serve as important identification parameters and purity indicators. The melting behavior provides insights into the crystal packing arrangements and the strength of intermolecular forces operating within the crystalline lattice.
The presence of multiple functional groups, including the alkyne moiety and dimethylated amine groups, influences the overall melting characteristics through their contribution to intermolecular hydrogen bonding and ionic interactions. The dihydrochloride salt formation introduces additional ionic character that can significantly affect the thermal transition temperatures compared to the neutral compound form.
Precise melting point determination serves as a crucial analytical parameter for compound identification and purity assessment. The sharpness of the melting point transition can provide information about the crystalline homogeneity and the presence of impurities that might affect the thermal behavior. Standard melting point determination protocols using calibrated instrumentation ensure accurate characterization of this thermal property.
Thermogravimetric analysis of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride would provide detailed information about the thermal decomposition profile and weight loss characteristics as a function of temperature. The analysis would reveal distinct thermal events corresponding to different decomposition pathways, including potential loss of hydrogen chloride, degradation of the organic framework, and formation of carbonaceous residues.
The initial weight loss region would likely correspond to any residual moisture or volatile impurities, followed by decomposition events related to the organic structure. The dihydrochloride salt formation introduces specific thermal behavior patterns, as the loss of hydrogen chloride typically occurs at characteristic temperature ranges depending on the strength of the amine-acid interactions.
Sequential weight loss events during thermogravimetric analysis can provide insights into the thermal stability hierarchy of different functional groups within the molecule. The alkyne functionality, dimethylated amine groups, and chloride interactions each contribute distinct thermal signatures that can be identified through careful analysis of the thermogravimetric data. This information is valuable for understanding processing conditions and thermal limitations for various applications.
Differential scanning calorimetry analysis of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride would reveal the energetic characteristics of thermal transitions, including melting endotherms, crystalline transitions, and decomposition events. The technique provides quantitative information about the enthalpy changes associated with each thermal event, offering insights into the molecular interactions and crystal structure characteristics.
The melting endotherm would provide precise melting point data along with the enthalpy of fusion, which reflects the strength of intermolecular interactions in the crystalline state. Any polymorphic transitions or crystalline modifications would appear as distinct thermal events in the differential scanning calorimetry trace, providing important information about the solid-state behavior of the compound.
Post-melting behavior analysis through differential scanning calorimetry can reveal decomposition characteristics and thermal stability limits. The onset temperatures and peak positions of decomposition events provide critical information for establishing safe handling and processing temperatures. Integration of peak areas allows for quantitative assessment of the energy changes associated with each thermal event, contributing to comprehensive thermal characterization.
The electrochemical properties of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride are influenced by the presence of multiple functional groups capable of participating in redox reactions. The dimethylated amine groups can undergo oxidation reactions under appropriate electrochemical conditions, while the alkyne functionality may participate in reduction or addition reactions at electrode surfaces.
The dihydrochloride salt formation affects the electrochemical behavior by influencing the solution speciation and the availability of the amine groups for electrochemical reactions. In aqueous solutions, the protonated amine groups would need to undergo deprotonation before participating in typical amine oxidation reactions, which shifts the apparent electrochemical potential requirements.
Cyclic voltammetry studies would reveal the redox characteristics and electrochemical reversibility of the various functional groups. The alkyne functionality might demonstrate electrochemical activity under specific conditions, particularly in the presence of suitable catalysts or under extreme potential conditions. The overall electrochemical profile provides important information for applications involving electrochemical detection, synthesis, or analysis of the compound.
The XLogP3 value and related hydrophobicity metrics for N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride reflect the balance between hydrophilic and hydrophobic character within the molecular structure. The dihydrochloride salt formation significantly increases the hydrophilic character compared to the neutral compound, as the ionic nature strongly favors interaction with polar environments.
The calculation of partition coefficients must account for the ionic dissociation behavior of the dihydrochloride salt in aqueous systems. The presence of two protonated amine groups creates a dicationic species that exhibits strong preference for the aqueous phase over organic phases. This hydrophilic bias is quantitatively reflected in negative or very low XLogP3 values.
The hydrophobicity metrics provide important predictive information for biological applications, including membrane permeability and bioavailability characteristics. The highly polar nature of the dihydrochloride salt suggests limited passive membrane permeation, which has implications for biological uptake and distribution patterns. These parameters are essential for understanding the compound's behavior in biological systems and environmental contexts.
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride possesses multiple sites capable of participating in hydrogen bonding interactions as both donors and acceptors. The protonated amine groups in the dihydrochloride salt form serve as hydrogen bond donors, while the remaining nitrogen lone pairs and chloride counterions function as hydrogen bond acceptors.
The hydrogen bond donor capacity is primarily determined by the protonated amine functionalities, which can form strong hydrogen bonds with suitable acceptor molecules. The strength and geometry of these interactions influence the compound's solubility characteristics, crystal packing arrangements, and interaction patterns with biological targets. The dimethylation of one amine group reduces its hydrogen bonding capacity compared to primary amine analogs.
Hydrogen bond acceptor capabilities arise from the nitrogen atoms and chloride ions, providing multiple sites for interaction with hydrogen bond donors in the surrounding environment. The chloride counterions are particularly effective hydrogen bond acceptors, contributing to the enhanced water solubility and crystal stability of the dihydrochloride salt. The total hydrogen bonding capacity influences the compound's physical properties and intermolecular interaction patterns.
The topological polar surface area of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride encompasses the surface area occupied by polar atoms, primarily nitrogen and associated hydrogen atoms in the protonated state. This parameter provides important insights into the compound's polarity distribution and interaction potential with polar environments.
The calculation of topological polar surface area must account for the ionization state of the amine groups in the dihydrochloride salt. The protonated amine functionalities contribute significantly to the total polar surface area through both the nitrogen atoms and the associated hydrogen atoms. The dimethylated amine group contributes differently to the polar surface area compared to the primary amine group due to the different substitution patterns.
The topological polar surface area value serves as a predictor for various physicochemical properties, including solubility characteristics, membrane permeability, and interaction potential with polar substrates. Higher polar surface area values generally correlate with increased hydrophilicity and reduced membrane permeation, which is consistent with the expected behavior of the highly polar dihydrochloride salt form [2] [3]. This parameter is particularly useful for predicting biological activity and environmental fate characteristics.